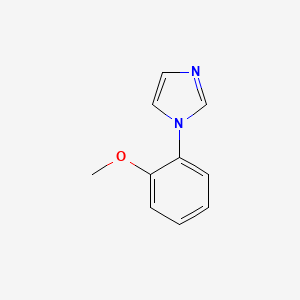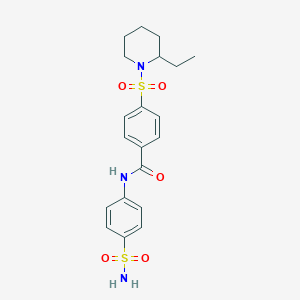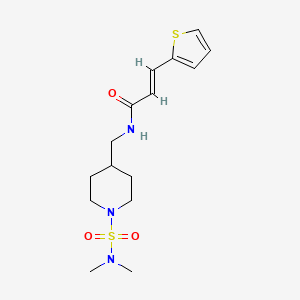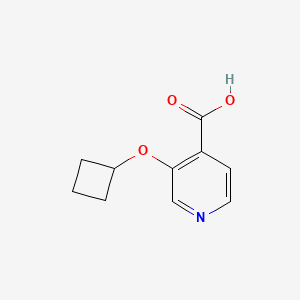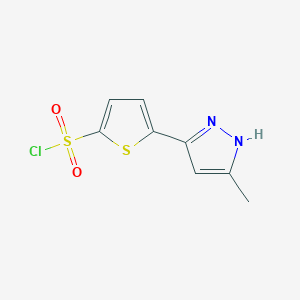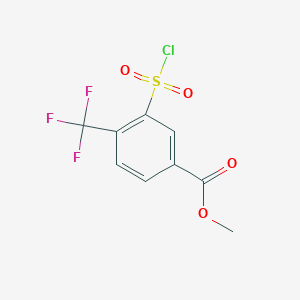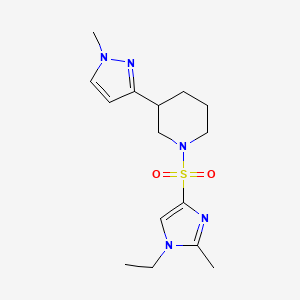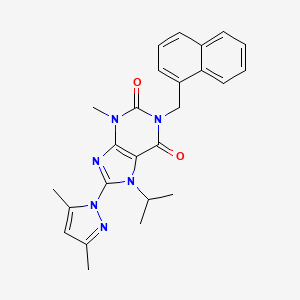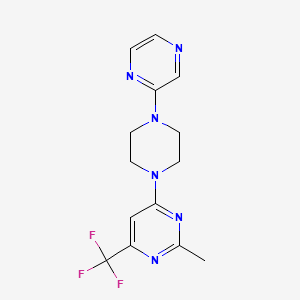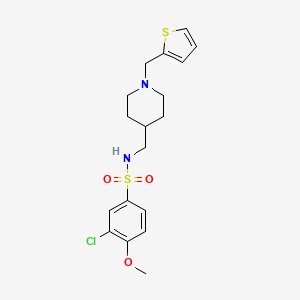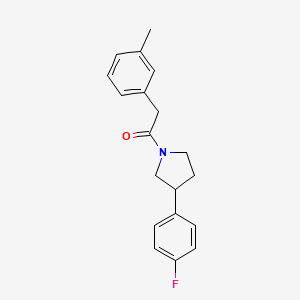
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as 4'-Fluoro-pyrrolidinyl-m-tolyl ketone (4F-PVP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of 4-fluorophenylacetonitrile with 1-methyl-2-pyrrolidinone followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with m-tolualdehyde to yield the final product.
Starting Materials
4-fluorophenylacetonitrile, 1-methyl-2-pyrrolidinone, sodium borohydride, m-tolualdehyde
Reaction
Step 1: 4-fluorophenylacetonitrile is reacted with 1-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate to yield the corresponding imine., Step 2: The resulting imine is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield the corresponding amine., Step 3: The resulting amine is then reacted with m-tolualdehyde in the presence of a suitable acid catalyst such as p-toluenesulfonic acid to yield the final product, 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone.
作用机制
The mechanism of action of 4F-PVP is primarily mediated through its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increased dopamine activity in the brain is responsible for the euphoric and stimulating effects of 4F-PVP.
生化和生理效应
The biochemical and physiological effects of 4F-PVP are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature. It also leads to the release of other neurotransmitters, such as norepinephrine and serotonin, which contribute to its psychoactive effects.
实验室实验的优点和局限性
4F-PVP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, making it useful for studying the effects of dopamine reuptake inhibition. However, its psychoactive effects also pose a risk to researchers, and its use should be carefully monitored.
未来方向
There are several future directions for research on 4F-PVP. One area of interest is its potential as a treatment for Parkinson's disease, as dopamine reuptake inhibitors have been shown to improve symptoms in animal models. Another area of research is the development of new psychoactive substances that target the dopamine transporter, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4F-PVP and its potential risks and benefits.
In conclusion, 4F-PVP is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. Its mechanism of action involves dopamine reuptake inhibition, leading to increased dopamine activity in the brain. While it has several advantages for use in lab experiments, its psychoactive effects also pose a risk to researchers. Further research is needed to fully understand its potential therapeutic applications and risks.
科学研究应用
4F-PVP has been widely used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This mechanism of action is similar to other psychoactive substances, such as cocaine and amphetamines.
属性
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-3-2-4-15(11-14)12-19(22)21-10-9-17(13-21)16-5-7-18(20)8-6-16/h2-8,11,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSIDQJMBMNVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

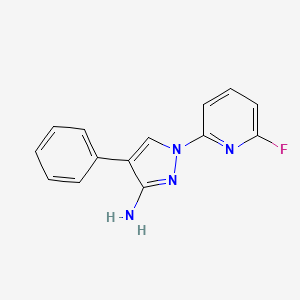
![4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2905587.png)
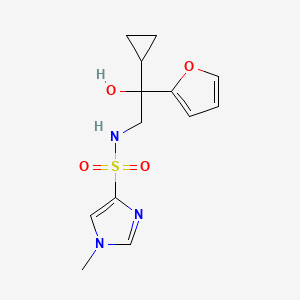
![6-Bromo-4-thia-2,5-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene](/img/structure/B2905589.png)
